molecular formula C7H8BrNO B021950 5-Bromo-2-methoxy-4-methylpyridine CAS No. 164513-39-7

5-Bromo-2-methoxy-4-methylpyridine

Cat. No.: B021950
CAS No.: 164513-39-7
M. Wt: 202.05 g/mol
InChI Key: HTBPXLJKMNBQMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , suggesting potential targets in protein kinase pathways.

Mode of Action

Brominated pyridines are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that 5-Bromo-2-methoxy-4-methylpyridine may interact with its targets through a similar mechanism, forming new carbon-carbon bonds.

Biochemical Pathways

Given its potential use in the synthesis of kinase inhibitors , it may impact signaling pathways regulated by these kinases.

Pharmacokinetics

Its physical properties such as solid state at 20°c and a melting point of 36-40°c suggest that it may have good stability, which could potentially influence its bioavailability.

Result of Action

As a potential precursor in the synthesis of kinase inhibitors , it may contribute to the inhibition of kinase activity, impacting cellular signaling pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, storage conditions are crucial for maintaining its stability. It is recommended to store this compound at 0-10°C . Other environmental factors such as pH, presence of other substances, and temperature during its application could also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-methoxy-4-methylpyridine involves the bromination of 2-methoxy-4-methylpyridine. The process typically includes the following steps :

    Starting Material: 2-methoxy-4-methylpyridine is dissolved in ethyl acetate.

    Bromination: Bromine is added dropwise to the solution at 0°C.

    Reaction Conditions: The reaction mixture is stirred at 50°C for 18 hours.

    Workup: The reaction mixture is cooled, diluted with water, and the pH is adjusted to 8 using aqueous sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

    Purification: The combined organic extracts are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The combination of the bromine, methoxy, and methyl groups on the pyridine ring allows for versatile applications in organic synthesis and research .

Properties

IUPAC Name

5-bromo-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBPXLJKMNBQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400327
Record name 5-Bromo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164513-39-7
Record name 5-Bromo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxy-4-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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